molecular formula C12H9BrF3NO3S B1331601 3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide CAS No. 951884-84-7

3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1331601
CAS No.: 951884-84-7
M. Wt: 384.17 g/mol
InChI Key: HRTRAIORACJKEV-UHFFFAOYSA-N
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Description

3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide is an organic compound that features a bromine atom, a furan ring, and a trifluoromethyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

    Sulfonamide Formation: The reaction of the brominated benzene with a sulfonamide group.

    Furan-2-ylmethyl Substitution: The attachment of the furan-2-ylmethyl group to the nitrogen atom of the sulfonamide.

Each step requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, and trifluoromethyl iodide for trifluoromethylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents.

    Oxidation and Reduction: The furan ring and sulfonamide group can participate in redox reactions.

    Coupling Reactions: The compound can form bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce sulfonic acids.

Scientific Research Applications

3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: The compound’s unique structural features make it useful in the development of advanced materials.

    Biological Studies: It can serve as a probe or ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(furan-2-ylmethyl)benzamide
  • 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide

Uniqueness

3-Bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both a trifluoromethyl group and a sulfonamide group, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-bromo-N-(furan-2-ylmethyl)-5-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF3NO3S/c13-9-4-8(12(14,15)16)5-11(6-9)21(18,19)17-7-10-2-1-3-20-10/h1-6,17H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTRAIORACJKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650515
Record name 3-Bromo-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-84-7
Record name 3-Bromo-N-[(furan-2-yl)methyl]-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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